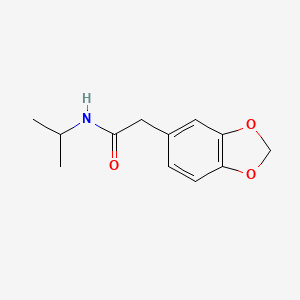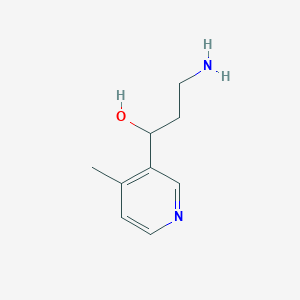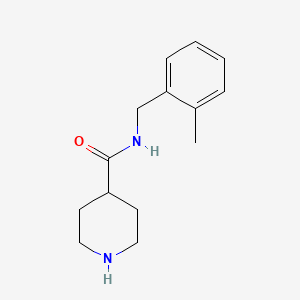![molecular formula C9H12ClNS B13167426 4-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13167426.png)
4-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group attached to a cyclopropyl ring, which is further connected to a thiazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole typically involves multiple steps. One common method starts with the preparation of the cyclopropylmethyl chloride, which is then reacted with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-([1-(Chloromethyl)cyclopropyl]methyl)-2-methylthiophene: Similar structure but with a thiophene ring instead of a thiazole ring.
Cyclopropylmethyl chloride: A precursor in the synthesis of the target compound.
2-Methyl-1,3-thiazole: The thiazole core structure without the cyclopropylmethyl group.
Uniqueness
4-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole is unique due to the presence of both a cyclopropyl ring and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H12ClNS |
|---|---|
Peso molecular |
201.72 g/mol |
Nombre IUPAC |
4-[[1-(chloromethyl)cyclopropyl]methyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H12ClNS/c1-7-11-8(5-12-7)4-9(6-10)2-3-9/h5H,2-4,6H2,1H3 |
Clave InChI |
KCUFGKYTAJQOGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)CC2(CC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![({[4-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13167368.png)

![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13167381.png)

![2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13167384.png)



![2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B13167406.png)



